Endothelin A Receptor Antagonist Potency — Comparison of CAS 75810-48-9 vs the Advanced Diaryl Antagonist A-127722
The target compound (CAS 75810-48-9) exhibits endothelin A (ETA) receptor antagonist activity with an IC₅₀ of 11 nM in rat A7r5 vascular smooth muscle cells (inhibition of ET‑1‑induced cytosolic Ca²⁺ rise) [1] and 66 nM in Wistar rat thoracic aorta strips (inhibition of ET‑1‑induced vasoconstriction). [2] In contrast, the prototypical 2,4‑diaryl‑substituted antagonist A‑127722 (CAS 195704‑72‑4) achieves an ETA IC₅₀ of 0.11 nM (human recombinant receptor) and 0.4 nM (binding affinity) — a 100‑ to 600‑fold difference in potency attributable to the repositioning of the benzodioxole from the 2‑position (target compound) to the 4‑position combined with the addition of a 4‑methoxyphenyl group at the 2‑position and an N‑dibutylacetamido side chain. The target compound therefore occupies the lower‑nanomolar potency tier within the pyrrolidine‑3‑carboxylic acid antagonist class, suitable for fragment‑based lead identification or as a pharmacophore‑probing tool, whereas A‑127722 and its clinical successor atrasentan (ABT‑627; ETA Ki = 0.034 nM) represent the picomolar‑potency tier intended for in vivo pharmacology. [3]
| Evidence Dimension | ETA receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (rat A7r5 cells, Ca²⁺ assay); IC₅₀ = 66 nM (rat thoracic aorta, vasoconstriction assay) |
| Comparator Or Baseline | A-127722: IC₅₀ = 0.11 nM (human ETA); IC₅₀ = 0.4 nM (ETA binding). Atrasentan (ABT-627): Ki = 0.034 nM (human ETA). |
| Quantified Difference | 100‑ to 600‑fold lower potency vs A-127722; >300‑fold lower vs atrasentan |
| Conditions | Rat A7r5 cells (Ca²⁺ mobilization) and rat thoracic aorta (organ bath); comparator data from radioligand binding and recombinant human receptor assays |
Why This Matters
Procurement for ETA antagonist screening campaigns must account for a >100‑fold potency gap between this 2‑benzodioxolyl fragment and the 4‑benzodioxolyl‑2‑aryl clinical candidates; the compound is best utilized as a simpler scaffold for SAR exploration rather than as a direct potency benchmark.
- [1] BindingDB. Entry BDBM50108104 (CHEMBL3601500). Affinity Data: IC₅₀ = 11 nM. Antagonist activity at endothelin A receptor in rat A7r5 cells assessed as inhibition of ET‑1‑induced increase in cytosolic free Ca²⁺ level. Curated by ChEMBL. View Source
- [2] BindingDB. Entry BDBM50108104 (CHEMBL3601500). Affinity Data: IC₅₀ = 66 nM. Antagonist activity at endothelin A receptor in Wistar rat thoracic aorta strips assessed as inhibition of ET‑1‑induced vasoconstriction. Curated by ChEMBL. View Source
- [3] Liu, G.; Henry, K. J.; Szczepankiewicz, B. G.; Winn, M.; Kozmina, N. S.; Boyd, S. A.; Wasicak, J. T.; von Geldern, T. W.; Wu-Wong, J. R.; Chiou, W. J.; Dixon, D. B.; Nguyen, B.; Marsh, K. C.; Opgenorth, T. J. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). J. Med. Chem. 1998, 41 (17), 3261–3275. PMID: 9703469. (Reports Ki = 0.034 nM for A-147627/atrasentan). View Source
